Destetrahydrofuranyl-4-hydroxybutanyl terazosin

Pharmaceutical Analysis HPLC Method Development Impurity Profiling

Analytical labs developing terazosin impurity methods per Ph. Eur. monograph require the exact EP Impurity F compound for specificity validation; generic surrogates compromise relative retention time and resolution parameters, risking ANDA rejection. - Ph. Eur.-specified reference standard with unique LogP (~0.97-1.04) governing chromatographic selectivity. - ≥98% purity enables accurate standard solution preparation for batch-release quantification. - Distinct [M+H]⁺ at m/z ~390.5 ensures unambiguous LC-MS peak identification against parent drug (m/z ~388.4). Supplied with full Certificate of Analysis (CoA) and characterization data; ISO 17034-compliant production ensures traceability for GMP QC laboratories.

Molecular Formula C19H27N5O4
Molecular Weight 389.4 g/mol
CAS No. 109678-71-9
Cat. No. B1282940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDestetrahydrofuranyl-4-hydroxybutanyl terazosin
CAS109678-71-9
Molecular FormulaC19H27N5O4
Molecular Weight389.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)CCCCO)N)OC
InChIInChI=1S/C19H27N5O4/c1-27-15-11-13-14(12-16(15)28-2)21-19(22-18(13)20)24-8-6-23(7-9-24)17(26)5-3-4-10-25/h11-12,25H,3-10H2,1-2H3,(H2,20,21,22)
InChIKeyKCUCXOWQJCTZNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Terazosin EP Impurity F: Identity and Profile


Destetrahydrofuranyl-4-hydroxybutanyl terazosin (CAS 109678-71-9), systematically designated as 1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-5-hydroxypentan-1-one, is an organic compound with the molecular formula C19H27N5O4 and a molecular weight of approximately 389.45 g/mol [1]. It is structurally related to the alpha-1 adrenergic antagonist terazosin and is officially classified as Terazosin EP Impurity F in the European Pharmacopoeia [2]. This compound is primarily utilized as a certified reference standard for analytical method development, method validation (AMV), and quality control (QC) applications during the commercial production and regulatory filing (e.g., ANDA) of terazosin drug substances and products [3].

European Pharmacopoeia specified impurity F for terazosin
Regulatory identity context
Analytical method development and validation (AMV)
HPLC/LC-MS method context
QC release testing and ANDA regulatory filing
Traceability and compliance support

Terazosin EP Impurity F: Substitution Not Feasible


Substituting Destetrahydrofuranyl-4-hydroxybutanyl terazosin with a structurally similar analog is not viable in regulated pharmaceutical analysis. This compound is a specific, named impurity (Impurity F) in the European Pharmacopoeia monograph for terazosin, and its identification and quantification are mandated for drug substance and product release [1]. Using an alternative impurity standard would compromise the accuracy and validity of the analytical method, as relative retention times, relative response factors, and resolution parameters are specifically established for this exact chemical structure [2]. Furthermore, the compound's unique physicochemical properties, such as its specific LogP value of approximately 0.97-1.04, govern its chromatographic behavior and are not interchangeable with other terazosin-related impurities or the parent drug [3]. Regulatory compliance for Abbreviated New Drug Applications (ANDA) or commercial production requires the use of the specified EP Impurity F reference standard to ensure traceability and accurate impurity profiling [4].

IDENTITY EP monograph mandates Impurity F; structurally similar analogs may not meet relative retention time requirements.
PHYSICOCHEMICAL LogP and hydrophobicity differ from parent terazosin; chromatographic behavior may not transfer to alternative compounds.
REGULATORY ANDA and commercial production require traceable EP Impurity F reference standard; substitution risks compliance.

Comparative Evidence: Terazosin EP Impurity F


Chromatographic Retention Time Difference

Destetrahydrofuranyl-4-hydroxybutanyl terazosin exhibits a distinct relative retention time (RRT) in the European Pharmacopoeia (Ph. Eur.) HPLC method for terazosin impurity profiling, differentiating it from both the parent drug and other specified impurities. The Ph. Eur. method, which has been the subject of recent renewal efforts to reduce analysis time from 90 minutes to under 20 minutes, relies on specific RRTs for identification [1]. This compound is one of the critical impurities that was inadequately retained on standard C18 columns, necessitating the use of alternative stationary phases like pentafluoro-phenyl (PFP) for adequate separation and quantification [1].

Retention Time
Cross-study comparable
Unique RRT distinct from terazosin (RRT=1.0) and other impurities on PFP stationary phase.
Enables unambiguous HPLC identification per Ph. Eur. method.
Ph. Eur. renewal conditions (Pharmeuropa 32.2)
Pharmaceutical Analysis HPLC Method Development Impurity Profiling

LogP Hydrophobicity Difference

Destetrahydrofuranyl-4-hydroxybutanyl terazosin possesses a calculated LogP (octanol-water partition coefficient) that differs from that of the parent drug, terazosin. The impurity has a LogP reported between 0.97 and 1.04 [1], whereas terazosin free base has a LogP reported between 0.61 and 1.06 [2][3]. While these ranges may overlap, the specific value for the impurity is a property of its unique structure, which features an opened tetrahydrofuran ring and a terminal hydroxyl group. This difference in hydrophobicity directly influences its chromatographic retention and extraction behavior in analytical methods.

LogP Hydrophobicity
Cross-study comparable
Impurity F LogP ~1.01 vs terazosin LogP ~0.83 (in silico); marginally higher hydrophobicity.
Supports distinct chromatographic retention and extraction behavior.
Calculated LogP; experimental verification may refine values
Computational Chemistry Drug Design Physicochemical Profiling

Molecular Weight Distinction

The molecular formula of Destetrahydrofuranyl-4-hydroxybutanyl terazosin is C19H27N5O4, resulting in a precise molecular weight of 389.45 g/mol (exact mass 389.206) [1]. This is distinct from the molecular weight of the parent terazosin free base, which is C19H25N5O4 with a molecular weight of 387.44 g/mol [2]. The +2 Da difference corresponds to the addition of two hydrogen atoms, reflecting the hydrolytic opening of the tetrahydrofuran ring. This mass difference is critical for mass spectrometric detection (LC-MS), as it allows for unambiguous identification of the impurity ion (e.g., [M+H]+ m/z 390.5) separately from the terazosin ion ([M+H]+ m/z 388.4).

Molecular Weight
Head-to-head
+2 Da mass shift vs terazosin (389.45 vs 387.44 g/mol); [M+H]+ m/z ~390.5.
Provides mass-based identity verification in LC-MS workflows.
ESI positive ion mode; confirms ring-opened structure
Mass Spectrometry LC-MS Impurity Identification

Certified Purity Specification

When procured as a certified reference standard for analytical use, Destetrahydrofuranyl-4-hydroxybutanyl terazosin (Terazosin EP Impurity F) is supplied with a defined purity specification, typically ≥98% . This is a critical parameter for quantitative analysis, as the mass of the standard must be corrected for its purity when preparing stock solutions for impurity determination. In contrast, a non-certified research chemical of the same nominal structure may have a lower or undefined purity, which would introduce a significant, unaccounted-for bias into any quantitative method relying on it. For instance, using a 95% pure alternative instead of a 98% certified standard would result in a ~3% relative error in all subsequent concentration calculations, potentially leading to false acceptance or rejection of a drug batch.

Certified Purity
Class-level
Supplied purity ≥98% as certified reference standard; non-certified material introduces quantitation bias.
Ensures accuracy and traceability in impurity quantification.
Data to verify; purity correction required for GMP use
Reference Standards Quality Control Method Validation

Terazosin EP Impurity F: Application Scenarios


HPLC Impurity Profiling Method Development

Analytical scientists developing a new HPLC method for terazosin impurity profiling, or validating a method per ICH Q2(R1) guidelines, require Destetrahydrofuranyl-4-hydroxybutanyl terazosin (Impurity F) as a key reference standard. Its unique relative retention time, established in the Ph. Eur. monograph method [1], is essential for specificity and resolution studies. The method's ability to accurately separate and quantify this impurity from terazosin and other process-related impurities must be demonstrated using this exact compound.

QC Release Testing

In a QC laboratory operating under GMP, Destetrahydrofuranyl-4-hydroxybutanyl terazosin is used as a certified reference standard to quantify the level of Impurity F in terazosin batches [2]. Its defined purity (≥98%) is crucial for preparing accurate standard solutions. The calculated concentration of this impurity is compared against the acceptance limit specified in the EP monograph to make critical batch release decisions.

LC-MS Peak Tracking

During the development of LC-MS methods for terazosin analysis, this compound serves as a definitive standard for peak identification. Its unique molecular weight of 389.45 g/mol (exact mass 389.206) and corresponding [M+H]+ ion at m/z ~390.5 provide a high-specificity signal that is distinct from the parent drug's [M+H]+ ion at m/z ~388.4 [3]. This mass difference, resulting from the opened tetrahydrofuran ring, allows for unambiguous peak tracking, especially when co-elution or matrix interferences are a concern.

Application
Selection Property
Validation Focus
HPLC impurity profiling method development
Defined relative retention time in Ph. Eur. method
Specificity and resolution per monograph renewal
QC release testing (GMP)
Certified purity level for standard preparation
Accurate quantitation and batch release compliance
LC-MS peak tracking
Distinct molecular weight and mass shift
Unambiguous mass-based identification in complex matrices

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